molecular formula C7H4BrClN2S B1384070 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine CAS No. 2173074-30-9

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine

Cat. No.: B1384070
CAS No.: 2173074-30-9
M. Wt: 263.54 g/mol
InChI Key: XQKGGKKAGRUZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its structure includes a bromine atom at position 2, a chlorine atom at position 5, and a methyl group at position 6. These substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in medicinal chemistry. Bromine and chlorine, as electron-withdrawing groups, enhance electrophilic reactivity, while the methyl group introduces steric and solubility effects. This compound is of interest in drug discovery for kinase inhibition and as a precursor for cross-coupling reactions .

Properties

IUPAC Name

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-2-4(9)10-6-5(3)11-7(8)12-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGGKKAGRUZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine are not extensively documented. the use of microwave-assisted synthesis and other high-throughput techniques can be scaled up for industrial applications, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

Structural and Electronic Comparisons

The table below compares key structural and electronic features of 2-bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine with analogous compounds:

Compound Name Substituents (Positions) Key Properties
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine Br (2), Cl (5), CH₃ (7) High electrophilicity (Br/Cl), moderate solubility (CH₃)
2-Bromo-5-methoxythiazolo[5,4-b]pyridine (CAS 214337-35-6) Br (2), OCH₃ (5) Enhanced solubility (OCH₃), reduced steric hindrance
6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 1307291-19-5) Br (6), CH₃ (2) Altered steric profile, potential for regioselective reactions
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) Distinct core (benzaldehyde vs. thiazolo-pyridine), polar functional groups

Key Observations :

  • Electron-withdrawing groups (Br, Cl) : Enhance reactivity for nucleophilic substitutions or Suzuki couplings, as seen in ’s brominated intermediates used in PI3Kα inhibitor synthesis .
  • Methyl vs. methoxy groups : Methyl at position 7 (target compound) introduces steric effects, whereas methoxy at position 5 (CAS 214337-35-6) improves solubility but reduces electrophilicity .
  • Positional isomerism : Bromine at position 6 (CAS 1307291-19-5) vs. 2 alters steric accessibility for enzyme binding, as shown in c-KIT inhibitor studies () .
Table 2: Enzymatic Inhibition Data for Selected Derivatives
Compound Target Enzyme IC₅₀ (nM or µM) Key Structural Features Source
19b (2-chloro-4-fluorophenyl sulfonamide) PI3Kα 4.6 nM Sulfonamide, electron-deficient aryl group
6h (3-(trifluoromethyl)phenyl) c-KIT 9.87 µM Hydrophobic CF₃ group
2-Bromo-5-methoxythiazolo[5,4-b]pyridine N/A N/A Methoxy enhances solubility

Key Findings :

  • Sulfonamide derivatives : Electron-deficient aryl sulfonamides (e.g., 19b) exhibit potent PI3Kα inhibition due to charged interactions with Lys802 .
  • Hydrophobic substituents : The 3-(trifluoromethyl)phenyl group in 6h fits into c-KIT’s hydrophobic pocket but shows weaker activity compared to PI3Kα-targeted compounds .

Biological Activity

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine belongs to the thiazolopyridine family, known for their pharmacological potential. The compound's unique structure allows it to interact with various biological targets, leading to significant antimicrobial and antitumor activities.

Biological Activity

Antimicrobial Properties
Research indicates that 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing efficacy in inhibiting growth. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various human cancer cell lines. Notably, it has been tested against HepG2 (human liver cancer), HT-29 (human colon cancer), and MCF-7 (human breast cancer) cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

The mechanism by which 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, blocking key metabolic pathways in both microbial and cancer cells.
  • Interaction with DNA : Evidence suggests that it may intercalate with DNA or interfere with DNA replication processes, which is critical for its anticancer properties.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, contributing to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineAssay TypeResult
AntimicrobialE. coliDisk diffusionInhibition observed
AntimicrobialStaphylococcus aureusMIC determinationEffective at low concentrations
AntitumorHepG2MTT assayDose-dependent inhibition
AntitumorMCF-7MTT assaySignificant cytotoxicity

Notable Research Findings

  • Antimicrobial Efficacy : A study demonstrated that 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine showed significant inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple thiazolopyridine derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other analogs, highlighting its potential for further development as an anticancer drug.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolopyridine derivatives suggest that the presence of bromine and chlorine substituents enhances biological activity by increasing lipophilicity and facilitating interaction with cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine
Reactant of Route 2
2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.